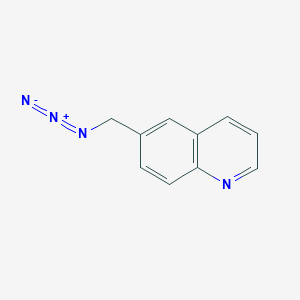

6-(Azidomethyl)quinoline

描述

Structure

3D Structure

属性

分子式 |

C10H8N4 |

|---|---|

分子量 |

184.2 g/mol |

IUPAC 名称 |

6-(azidomethyl)quinoline |

InChI |

InChI=1S/C10H8N4/c11-14-13-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |

InChI 键 |

HERBLQFSKZLXKA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)CN=[N+]=[N-])N=C1 |

产品来源 |

United States |

Reactivity and Advanced Chemical Transformations

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and broad functional group tolerance. wiley-vch.deorganic-chemistry.orgnih.gov This reaction has been extensively utilized to synthesize quinoline-1,2,3-triazole hybrids. beilstein-journals.orgresearchgate.net

Fundamental Principles and Regioselectivity in Quinoline-Azide Systems

The CuAAC reaction involves the [3+2] dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. researchgate.netunits.it A key feature of this reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. wiley-vch.denih.govbeilstein-journals.org This is in contrast to the uncatalyzed Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgresearchgate.net The catalytic cycle, as proposed in several studies, involves the formation of a copper(I) acetylide intermediate which then reacts with the azide. mdpi.comacs.org This directed pathway ensures the formation of the 1,4-adduct. wiley-vch.de In the context of 6-(azidomethyl)quinoline, its reaction with various terminal alkynes in the presence of a copper(I) catalyst system (e.g., CuSO₄ and a reducing agent like sodium ascorbate) leads to the formation of 1-(quinolin-6-ylmethyl)-4-substituted-1H-1,2,3-triazoles. researchgate.netresearchgate.net The reaction is robust and can be carried out under mild conditions, often at room temperature. wiley-vch.deacs.org The choice of solvent can influence the reaction outcome; for instance, reactions of diazidoquinolines with terminal alkynes in DMF can lead to mono-triazolyl substituted quinolines, while using water in the presence of an amine base can result in bis-triazolyl products. nih.gov

Mechanistic Investigations of CuAAC with Azidomethyl Quinolines

The mechanism of CuAAC has been a subject of extensive investigation, with studies pointing towards a stepwise process rather than a concerted one. wiley-vch.demdpi.com The currently accepted mechanism often involves a dinuclear copper intermediate, although monomeric species have also been proposed. d-nb.infonih.gov The catalytic cycle is thought to begin with the formation of a copper(I) acetylide. acs.org This intermediate then coordinates with the azide, in this case, this compound. The azide binds to the copper center, and subsequent cyclization forms a six-membered copper-containing intermediate, which then rearranges to the triazolyl-copper species. acs.orgacs.org Protonolysis or reaction with an electrophile then releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. acs.org The presence of ligands can significantly influence the reaction kinetics and the stability of the catalytic species. mdpi.comd-nb.info For azides like 2-picolylazide, which can chelate copper ions, a notable acceleration of the reaction is observed. researchgate.net While direct mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of CuAAC mechanism are applicable. The quinoline (B57606) nitrogen could potentially play a role in coordinating the copper catalyst, thereby influencing the reaction rate.

Optimization of Reaction Conditions (e.g., Solvent-Free Mechanochemistry)

Significant efforts have been made to optimize CuAAC reaction conditions to enhance efficiency and sustainability. One notable advancement is the use of solvent-free mechanochemistry. beilstein-journals.orgmdpi.com Milling procedures for CuAAC reactions involving quinoline derivatives have proven to be significantly more efficient than corresponding solution-based reactions, with some cases showing up to a 15-fold increase in yield. beilstein-journals.org This method is not only environmentally friendly due to the absence of solvents but can also lead to faster reaction times and higher purity of the products. beilstein-journals.orgmdpi.com Mechanochemical activation can be achieved using various copper sources, including Cu(II), Cu(I), and even Cu(0) catalysts. beilstein-journals.org For instance, copper(II) acetate (B1210297) monohydrate has been used effectively in mechanochemical CuAAC without the need for an external reducing agent. beilstein-journals.org The use of copper powder (Cu(0)) under ball-milling conditions has also been reported as a fast and efficient method, yielding products in high yields after simple filtration. mdpi.com The reactivity in these reactions can be influenced by the nature of the substituents on the reactants. beilstein-journals.org

Below is a table summarizing the comparison between solution-based and mechanochemical synthesis of some quinoline-1,2,3-triazole hybrids.

| Reactants | Catalyst System | Method | Reaction Time | Yield (%) | Reference |

| 4-propargyloxy-6-phenyl-2-(trifluoromethyl)quinoline + 4-iodophenyl azide | Cu(OAc)₂·H₂O | Solution (60 °C) | 3.5 h | 89 | beilstein-journals.org |

| 4-propargyloxy-6-phenyl-2-(trifluoromethyl)quinoline + 4-iodophenyl azide | Cu(OAc)₂·H₂O | Milling | 60 min | 78 | beilstein-journals.org |

| 4-propargyloxy-6-phenyl-2-(trifluoromethyl)quinoline + 4-bromophenyl azide | Cu(I) iodide | Solution (60 °C) | overnight | 5 | beilstein-journals.org |

| 4-propargyloxy-6-phenyl-2-(trifluoromethyl)quinoline + 4-bromophenyl azide | Cu(I) iodide | Milling | 60 min | 75 | beilstein-journals.org |

Stereochemical Considerations in Cycloaddition Reactions

Cycloaddition reactions are inherently stereoselective, with the stereochemistry of the product being dictated by the stereochemistry of the reactants and the reaction mechanism. numberanalytics.comnih.gov In the context of CuAAC, the reaction of a chiral, non-racemic azide or alkyne will lead to a chiral triazole product. If this compound were to be synthesized from a chiral precursor, or if it were to react with a chiral alkyne, the resulting triazole would also be chiral. The reaction itself is highly stereospecific, meaning that the relative stereochemistry of the reactants is transferred to the product. numberanalytics.com For example, the reaction of quinolinium ylides (which are formally azomethine ylides) with electron-poor alkenes via a [3+2] dipolar cycloaddition has been shown to produce pyrroloquinoline products as single regio- and stereoisomers. d-nb.info This high degree of stereocontrol is a powerful tool in asymmetric synthesis. numberanalytics.comd-nb.info

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azidomethyl Moieties

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. d-nb.infobiochempeg.com The high ring strain of the cyclooctyne (B158145) (approximately 18 kcal/mol) provides the driving force for the reaction, allowing it to proceed rapidly at room temperature without the need for a catalyst. wiley-vch.de This is particularly advantageous for biological applications where the toxicity of copper is a concern. biochempeg.comnih.gov The reaction of an azidomethyl moiety, such as that in this compound, with a strained cyclooctyne would lead to the formation of a triazole-linked quinoline derivative. The rate of SPAAC can be influenced by the structure of both the cyclooctyne and the azide. d-nb.infonih.gov For instance, the introduction of electron-withdrawing groups on the cyclooctyne can increase the reaction rate. wiley-vch.denih.gov While specific examples of SPAAC with this compound are not prevalent in the search results, the general principle is applicable. This reaction offers a bioorthogonal method for labeling molecules containing the this compound scaffold. acs.orgnih.gov

Other Azide-Involved Transformations and Functional Group Interconversions

The azide group in this compound is a versatile functional handle that can participate in reactions other than cycloadditions. Azides can be reduced to primary amines, a fundamental transformation in organic synthesis. vanderbilt.edu This can be achieved using various reagents, such as H₂/Pd/C, LiAlH₄, or by the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. vanderbilt.edu The resulting 6-(aminomethyl)quinoline is a valuable building block for further derivatization.

Additionally, the azide group can be involved in intramolecular cyclizations. For example, aryl azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then participate in various C-H insertion or cyclization reactions to form new heterocyclic systems. mdpi.com While this is more common for aryl azides directly attached to the ring, the azidomethyl group could potentially undergo other transformations.

Functional group interconversion is a key strategy in multi-step synthesis. ub.eduresearchgate.net The azidomethyl group itself is typically installed via nucleophilic substitution of a corresponding halide or sulfonate ester with an azide salt. vanderbilt.edu For instance, 6-(bromomethyl)quinoline (B12639) or 6-(chloromethyl)quinoline (B1356097) would be a likely precursor for this compound. Conversely, the azidomethyl group can be converted to other functionalities. For example, treatment with strong acids can lead to the formation of a nitrilium ion, which can be trapped by nucleophiles.

Functionalization Strategies on the Quinoline Core for Derivatives

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a rich landscape for chemical modification. In derivatives such as this compound, functionalization can be directed at either the azidomethyl group or the quinoline core itself. The latter allows for the synthesis of a diverse array of analogues with modulated electronic, steric, and physicochemical properties. The reactivity of the quinoline ring is nuanced; the benzene ring typically undergoes electrophilic substitution, while the pyridine ring is more susceptible to nucleophilic attack. rsc.orgquora.comquimicaorganica.org Advanced strategies, including transition-metal-catalyzed cross-coupling and cycloaddition reactions, further expand the synthetic possibilities, enabling the construction of complex molecular architectures. rsc.orgnih.gov

Electrophilic Aromatic Substitution

The quinoline ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic aromatic substitution (EAS) can be achieved, often requiring harsh reaction conditions. rsc.org The substitution pattern is dictated by the stability of the resulting carbocation intermediate (the sigma complex). Theoretical and experimental studies show that substitution occurs preferentially on the benzene-derived ring (carbocyclic ring) at positions C-5 and C-8, as attack at these sites allows the positive charge to be delocalized without placing it on the electronegative nitrogen atom. quora.com

For a substrate like this compound, the existing substituent at C-6 will further direct incoming electrophiles. For instance, nitration of 6-substituted quinolines typically yields a mixture of 5-nitro and 7-nitro derivatives. The precise ratio of these products depends on the nature of the C-6 substituent and the reaction conditions. A representative example is the nitration of 7-methylquinoline, which results in the formation of 7-methyl-8-nitro-quinoline, demonstrating the directing effect of substituents on the quinoline core. brieflands.com

| Reaction Type | Substrate | Reagents & Conditions | Product | Reference |

| Nitration | 7-Methylquinoline | HNO₃, H₂SO₄ | 7-Methyl-8-nitro-quinoline | brieflands.com |

Nucleophilic Aromatic Substitution

The pyridine half of the quinoline molecule is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.org Direct nucleophilic substitution of a hydride ion (SNAr) is difficult and requires highly reactive nucleophiles like organolithium reagents or sodium amide (Chichibabin reaction). A more common and synthetically useful approach involves the presence of a good leaving group, such as a halogen, on the pyridine ring.

For example, chloroquinolines are valuable precursors for introducing a variety of nucleophiles. The reaction of 4,7-dichloroquinoline (B193633) with propane-1,2-diamine proceeds via nucleophilic substitution at the C-4 position to yield N1-(7-chloroquinolin-4-yl)propane-1,2-diamine. rsc.org This highlights a robust strategy for functionalization. If a derivative such as 2-bromo-6-(azidomethyl)quinoline were used, nucleophiles would readily displace the bromide at the C-2 position, providing a pathway to diverse 2-substituted this compound analogues. rsc.org

| Reaction Type | Substrate | Reagents & Conditions | Product | Reference |

| Nucleophilic Substitution | 4,7-Dichloroquinoline | Propane-1,2-diamine, ACN, 85 °C | N1-(7-Chloroquinolin-4-yl)propane-1,2-diamine | rsc.org |

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to halogenated quinolines. nih.gov The presence of a halogen atom (Br, I) or a triflate group on the quinoline core of a this compound derivative would serve as a synthetic handle for reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.

The synthesis of 6/7/8-substituted 3-(azidomethyl)-2-bromoquinolines has been reported, providing key intermediates for such transformations. rsc.org For example, a 2-bromoquinoline (B184079) derivative can undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to form a 2-arylquinoline. Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl moiety, a versatile functional group for further chemistry, including the formation of triazoles via click reactions. rsc.orgnih.gov

| Reaction Name | Substrate Example | Coupling Partner | Catalyst System | Product Example | Reference |

| Suzuki-Miyaura Coupling | 2-Bromoquinoline | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Arylquinoline | nih.govbeilstein-journals.org |

| Sonogashira Coupling | 6-Iodoquinazoline | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃ | 6-Alkynylquinazoline | nih.gov |

| Heck Coupling | Haloquinoline | Alkene | Pd catalyst, Base | Alkenylquinoline | nih.gov |

Cycloaddition Reactions

The quinoline ring itself can participate in cycloaddition reactions, offering a route to complex, three-dimensional polycyclic structures. These reactions typically involve the dearomatization of the quinoline system. A notable example is the photochemical [4+2] cycloaddition between quinolines and alkenes. nih.gov Under irradiation in the presence of a Lewis acid, quinoline can react with an alkene to form a cycloadduct. This reaction proceeds via a stepwise radical mechanism and can generate sterically congested products with high regioselectivity and diastereoselectivity. nih.gov Applying this to this compound would yield novel, complex scaffolds where a new carbocyclic ring is fused to the quinoline core.

Another advanced transformation involves the 1,3-dipolar cycloaddition of quinolinium ylides. beilstein-journals.org Quinolinium salts can be deprotonated to form azomethine ylides, which then react with electron-poor alkenes. This process leads to the formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives as single regio- and stereoisomers. This strategy transforms the planar quinoline into a fused, non-planar system, significantly increasing its structural complexity and providing access to novel chemical space. beilstein-journals.org

| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |

| Photochemical [4+2] Cycloaddition | Quinoline | Alkene | Light (hν), Lewis Acid | Fused polycyclic adduct | nih.gov |

| 1,3-Dipolar Cycloaddition | Quinolinium salt | Electron-poor alkene | Base (e.g., Triethylamine) | Pyrrolo[1,2-a]quinoline | beilstein-journals.org |

Applications in Chemical Biology and Advanced Molecular Systems

Design and Construction of Molecular Scaffolds and Hybrid Systems

The azido (B1232118) group in 6-(azidomethyl)quinoline serves as a key reactive site for covalently linking the quinoline (B57606) core to other molecular entities, enabling the construction of complex and functional molecular architectures.

A notable example, while utilizing a closely related isomer, highlights the synthetic strategy. In one study, 1,2,3-triazole-8-quinolinol hybrids were synthesized from 5-azidomethyl-8-quinolinol and various monosubstituted acetonitriles. acs.org This one-step protocol demonstrates the facility with which the azidomethylquinoline scaffold can be elaborated into more complex triazole-containing structures. The general applicability of the CuAAC reaction suggests that this compound would undergo similar transformations with a wide range of alkyne-containing molecules, providing access to a diverse library of quinoline-triazole hybrids. ekb.egresearchgate.netresearchgate.netnih.gov

The resulting conjugates have been investigated for a variety of biological activities, including their potential as anticancer and antimicrobial agents. The triazole moiety can modulate the properties of the quinoline core, influencing factors such as solubility, target binding, and pharmacokinetic profiles.

The azidomethyl group of this compound is a versatile precursor for the introduction of various functional groups, thereby enabling the synthesis of multi-functional quinoline derivatives. Beyond the formation of triazoles, the azide (B81097) can be transformed into other nitrogen-containing functionalities. For instance, the Staudinger ligation allows for the reaction of azides with phosphines to form an aza-ylide, which can then be trapped with an electrophile to introduce a wide array of substituents.

This chemical versatility allows for the strategic incorporation of different functional moieties onto the quinoline scaffold. These moieties can be tailored to interact with specific biological targets, act as fluorescent probes, or serve as handles for further chemical modifications. The quinoline core itself is a privileged structure in medicinal chemistry, and the ability to append additional functionalities via the azidomethyl group expands its potential applications in drug discovery and chemical biology.

The concept of molecular hybridization, where two or more distinct pharmacophores or functional units are covalently linked, is a powerful strategy in materials science and drug discovery. This compound is an ideal building block for such endeavors, allowing for its integration with other molecular architectures like pyrene (B120774) and porphyrins through click chemistry.

Pyrene: Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers. By reacting this compound with an alkyne-functionalized pyrene, a quinoline-pyrene conjugate can be synthesized. Such hybrids are of interest for applications in fluorescent sensing and as probes for biological systems. The quinoline moiety can act as a recognition element, while the pyrene unit serves as the fluorescent reporter.

Porphyrins: Porphyrins are a class of macrocyclic compounds that play crucial roles in biological processes, such as oxygen transport (as part of heme) and photosynthesis (as part of chlorophyll). They also possess interesting photophysical and electronic properties that make them attractive components for functional materials. The CuAAC reaction provides a straightforward method for linking this compound to alkyne-modified porphyrins. rsc.org These conjugates could find applications in photodynamic therapy, where the porphyrin acts as a photosensitizer and the quinoline moiety could enhance cellular uptake or target specificity.

Bioconjugation Methodologies Utilizing the Azidomethyl Group

The bioorthogonal nature of the azide group makes this compound a valuable tool for bioconjugation, which is the covalent labeling of biological macromolecules.

The labeling of nucleic acids (DNA and RNA) is essential for studying their structure, function, and dynamics. The CuAAC reaction is a widely used method for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to nucleic acids. This is typically achieved by first incorporating an alkyne-modified nucleotide into the nucleic acid strand through enzymatic or chemical synthesis. The resulting alkyne-functionalized nucleic acid can then be reacted with an azide-containing molecule like this compound.

This two-step labeling strategy offers high specificity and efficiency. The quinoline moiety, once attached to the nucleic acid, can serve various purposes. It can act as an intercalating agent, a fluorescent probe to report on the local environment, or a handle for further functionalization. The small size of the azide and alkyne groups ensures minimal perturbation to the structure and function of the biological macromolecule.

The ability of the azidomethyl group to participate in highly efficient and specific ligation reactions makes this compound a useful linker molecule for the construction of complex molecular assemblies. In this context, the quinoline moiety can serve as a rigid scaffold, while the azidomethyl group provides a point of attachment for other molecular components.

Chemoselective Sequential Ligation Strategies

The azide moiety of this compound is a key functional group for bioorthogonal chemistry, allowing for highly selective reactions within complex biological environments. One of the most prominent applications of azides is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific formation of a stable triazole linkage between the quinoline core and an alkyne-containing molecule.

The true power of this compound in constructing advanced molecular systems lies in its potential for sequential ligation strategies. By incorporating additional reactive sites into the quinoline scaffold, it is possible to create dual-functional probes that can undergo multiple, orthogonal bioorthogonal reactions. For instance, a quinoline derivative featuring both a 6-azido group and an α,β-unsaturated carbonyl at the 2-position has been designed as a two-input fluorescent probe. In this system, the α,β-unsaturated carbonyl serves as a specific acceptor for reactive sulfur species (RSS) like hydrogen sulfide (H₂S), while the 6-azido group remains available for a subsequent ligation reaction, such as CuAAC. This orthogonal reactivity allows for a stepwise labeling approach, where the probe first reacts with its target analyte (H₂S) and is then subsequently tagged with another molecule of interest via the azide handle. Such strategies are invaluable for activity-based protein profiling and for developing multiplexed sensing systems.

The azide group itself can be selectively reduced by certain biological analytes, such as H₂S, to an amine. This transformation can be harnessed as a sensing mechanism, where the change in the electronic properties of the quinoline fluorophore upon reduction of the azide leads to a detectable change in its fluorescence. This reactivity has been exploited to design fluorescent probes that "turn on" in the presence of H₂S, a key signaling molecule in many physiological processes.

Development of Fluorescent Probes and Labels

The inherent photophysical properties of the quinoline ring make it an excellent scaffold for the development of fluorescent probes. dergipark.org.tr The emission characteristics of quinoline derivatives are highly sensitive to their local environment and can be modulated by the introduction of various functional groups.

Rational Design of Quinoline-Azide-Based Fluorescent Probes

The rational design of fluorescent probes based on this compound involves the strategic manipulation of its molecular structure to achieve desired photophysical properties and sensing capabilities. The quinoline core acts as the fluorophore, while the azide group serves a dual purpose: as a quenching group in its native state and as a reactive handle for bio-conjugation.

The design of these probes often relies on modulating photophysical phenomena such as Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT). In many quinoline-azide probes, the azide group acts as an electron-withdrawing group that can quench the fluorescence of the quinoline core through a PeT mechanism. Upon reaction of the azide, for instance, its reduction to an amine by H₂S, the electron-donating character of the substituent at the 6-position increases significantly. This change can disrupt the PeT process, leading to a "turn-on" fluorescence response.

Furthermore, the electronic properties of the quinoline scaffold can be fine-tuned by introducing other substituents. For example, the incorporation of an electron-donating dimethylamino group can polarize the fluorophore, influencing its emission wavelength and sensitivity. This modular approach allows for the creation of a diverse library of quinoline-based probes with tunable photophysical properties. nih.gov The development of such scaffolds facilitates a streamlined discovery process for novel dyes optimized for specific applications. nih.gov

Table 1: Design Strategies for Quinoline-Azide-Based Fluorescent Probes

| Design Principle | Mechanism | Application |

|---|---|---|

| Azide as a Quencher | Photoinduced Electron Transfer (PeT) is active when the azide is present, quenching fluorescence. Reaction of the azide (e.g., reduction to an amine) inhibits PeT, causing a "turn-on" response. | Detection of analytes that react with the azide group, such as H₂S. nih.govrsc.orgnih.govprinceton.eduescholarship.org |

| Dual-Functionalization | Incorporation of a second reactive site orthogonal to the azide allows for sequential reactions. | Multiplexed sensing and activity-based profiling. |

| Modulation of ICT | Altering the electron-donating or -withdrawing properties of substituents on the quinoline ring to control the intramolecular charge transfer and thus the fluorescence emission wavelength. | Creating probes with a range of emission colors and sensitivities. |

| Bio-conjugation Handle | The azide group serves as a reliable anchor for attaching the quinoline fluorophore to biomolecules via click chemistry. | Labeling and tracking of proteins, nucleic acids, and other cellular components. |

Integration into Advanced Bio-imaging and Sensing Applications

Derivatives of this compound have been successfully integrated into a variety of advanced bio-imaging and sensing applications. A notable example is the detection of reactive sulfur species, such as hydrogen sulfide. Fluorescent probes have been developed where the azide group is reduced by H₂S to an amine, leading to a significant increase in fluorescence intensity. nih.gov These probes have demonstrated high selectivity for H₂S over other biologically relevant thiols and have been used to image endogenous H₂S in living cells. nih.gov

The versatility of the quinoline-azide scaffold is further demonstrated by its use in creating probes for other analytes. For instance, a probe featuring an azide-modified coumarin linked to a quinoline was designed to detect H₂S through a fluorescence shift and enhancement. nih.gov This probe was successfully applied to visualize exogenous H₂S in MCF-7 cells. nih.gov

Beyond sensing specific analytes, the azide group provides a means for targeted labeling of cellular structures. For example, a quinoline-azide probe could be designed to localize within a specific organelle, such as the lipid droplets in HeLa cells. nih.gov Following localization, the azide can be used in a click reaction to covalently link the probe to other molecules, allowing for the study of molecular interactions in a spatially resolved manner. The development of two-photon fluorescent probes from 6-substituted quinolines has also enabled the detection of biological ions like Zn²⁺ with large red shifts and good ratiometric responses. nih.govrsc.org

Table 2: Applications of this compound Derivatives in Bio-imaging and Sensing

| Application | Target Analyte/Structure | Mechanism of Action | Cell Line/System |

|---|---|---|---|

| H₂S Detection | Hydrogen Sulfide (H₂S) | Azide reduction to amine, leading to fluorescence "turn-on". nih.gov | MCF-7 cells, HEK293T cells, HeLa cells. nih.gov |

| Lipid Droplet Imaging | Lipid Droplets | Probe localization followed by potential for subsequent click reaction. nih.gov | HeLa cells. nih.gov |

| Biological Ion Detection | Zinc (Zn²⁺) | Ratiometric two-photon fluorescence upon ion binding. nih.govrsc.org | Biological systems. nih.govrsc.org |

| Dual-Analyte Sensing | Thiols and H₂S | Orthogonal reactions at two different sites on the quinoline probe. | Live cells. |

Coordination Chemistry of Quinoline-Azide Derivatives

The nitrogen atom in the quinoline ring and the nitrogen atoms of the triazole ring, formed from the azide via click chemistry, are excellent coordination sites for transition metal ions. This has led to the exploration of quinoline-azide derivatives and their triazole products as versatile ligands in coordination chemistry.

Quinoline-Triazole Ligands in Transition Metal Complexation

The CuAAC reaction provides a straightforward method to convert this compound into a variety of 1,2,3-triazole-containing ligands. These quinoline-triazole hybrids are attractive for the synthesis of transition metal complexes due to the presence of multiple nitrogen donor atoms. The triazole ring is an excellent coordinating moiety and can act as a bridge between metal centers, leading to the formation of polynuclear complexes and coordination polymers. nih.govnih.govekb.egmdpi.comresearchgate.net

The synthesis of these ligands typically involves the reaction of this compound with a terminal alkyne. The resulting quinoline-triazole ligand can then be reacted with various transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable complexes. nih.gov The coordination environment around the metal center is influenced by the nature of the metal ion, the substituents on the triazole and quinoline rings, and the reaction conditions. The resulting metal complexes have potential applications in catalysis, materials science, and as antimicrobial or anticancer agents. nih.govnih.govresearchgate.netresearchgate.netacs.orgnih.gov

Metal Ion Coordination Properties of Derivatives

The derivatives of this compound, particularly the quinoline-triazole ligands, exhibit interesting metal ion coordination properties. The quinoline nitrogen and the N2 and N3 atoms of the triazole ring can all participate in coordination, leading to various binding modes. These ligands can act as bidentate, tridentate, or bridging ligands depending on the specific structure and the metal ion.

The coordination of a metal ion to a quinoline-triazole ligand can significantly alter the photophysical properties of the quinoline fluorophore. This phenomenon is the basis for the design of fluorescent metal ion sensors. For example, the fluorescence of a quinoline-triazole ligand may be quenched in the free state but enhanced upon binding to a specific metal ion, a process known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response allows for the sensitive and selective detection of metal ions. Quinoline-triazole functionalized gold nanoparticles have been developed as "turn-on" fluorescent sensors for Cd²⁺. nih.gov In this system, the fluorescence of the quinoline is initially quenched by the gold nanoparticles, but upon the addition of Cd²⁺, coordination to the quinoline-triazole ligand blocks the electron transfer process, restoring fluorescence. nih.gov Similarly, quinoline-based probes have been designed for the selective detection of other metal ions, including Cu²⁺ and Fe³⁺/Fe²⁺. rsc.orgacs.org

The geometry of the resulting metal complexes can vary widely, from tetrahedral and square planar to octahedral, depending on the coordination number of the metal ion and the steric and electronic properties of the ligand. libretexts.org X-ray crystallography studies on related quinoline and triazole complexes have provided valuable insights into their solid-state structures, revealing details about bond lengths, bond angles, and intermolecular interactions. rsc.orgmdpi.comrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(I) |

| Hydrogen Sulfide |

| Zinc(II) |

| Cadmium(II) |

| Copper(II) |

| Iron(II) |

| Iron(III) |

| Cobalt(II) |

Computational and Theoretical Investigations

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters for describing a molecule's electronic behavior. researchgate.net The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Calculations on the parent quinoline (B57606) molecule using the B3LYP/6-31+G(d,p) level of theory show a significant energy gap, indicating a stable electronic structure. scirp.org A computational study on the related 5-(azidomethyl)quinolin-8-ol (B3033225) provided specific values for its frontier orbitals. researchgate.net These values can be compared to the parent quinoline to understand the electronic influence of the azidomethyl and hydroxyl substituents. A lower energy gap in the substituted quinoline would indicate that charge transfer can occur more readily within the molecule, a key factor in its reactivity. scirp.orgresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE) for quinoline and a related azidomethyl-substituted quinoline derivative.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Quinoline scirp.org | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 5-(Azidomethyl)quinolin-8-ol researchgate.net | B3LYP/6-31G* | -8.599 | -0.912 | 7.687 |

For quinoline derivatives, computational models can predict sites of reactivity. The analysis of frontier molecular orbitals for 5-(azidomethyl)quinolin-8-ol showed that the HOMO and LUMO are distributed across the quinoline ring system, indicating that the aromatic core is central to the molecule's electronic activity. researchgate.net Such analysis helps in understanding how the molecule interacts with other chemical species. Molecules with smaller HOMO-LUMO gaps are generally considered "soft" and more reactive, whereas those with larger gaps are "hard" and less reactive. researchgate.net This information is valuable for designing new molecules with specific electronic properties and for predicting the outcomes of chemical reactions. acs.org

Conformational Analysis

Conformational analysis of 6-(azidomethyl)quinoline is crucial for understanding its chemical behavior and biological interactions. The flexibility of the azidomethyl group in relation to the rigid quinoline ring system allows the molecule to adopt various spatial arrangements, or conformations. These conformations can have different energy levels, and the preferred conformation will influence the molecule's reactivity and how it interacts with its environment.

Exploration of Conformational Diversity in Azidomethyl Quinoline Structures

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the methylene (B1212753) group to the quinoline ring. This rotation allows the azido (B1232118) group to be positioned in different orientations relative to the aromatic system. Computational methods, such as density functional theory (DFT), are instrumental in exploring this conformational diversity. By calculating the potential energy surface as a function of the dihedral angle of the C(6)-C(methylene)-N(azide) bond, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

Impact of Conformation on Chemical Reactivity and Spectroscopic Signatures

The conformation of this compound significantly impacts its chemical reactivity. The accessibility of the azide (B81097) group, a key reactive site for "click" chemistry and other transformations, can be sterically hindered or facilitated depending on its spatial orientation. For example, a conformation where the azide group is positioned away from the bulk of the quinoline ring may exhibit higher reactivity.

Furthermore, different conformations will exhibit distinct spectroscopic signatures. In infrared (IR) spectroscopy, the vibrational frequency of the azide asymmetric stretch is sensitive to its electronic environment, which can be altered by conformational changes. Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the methylene protons and adjacent aromatic protons on the quinoline ring can vary depending on the rotational isomer. Computational predictions of these spectroscopic properties for different conformations can be compared with experimental data to determine the predominant conformation in solution or the solid state.

Advanced Computational Techniques

Advanced computational techniques provide deeper insights into the electronic structure, reactivity, and potential biological activity of this compound. These methods go beyond simple geometric considerations to probe the quantum mechanical nature of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to define chemical bonds and atomic properties. wikipedia.org QTAIM can be applied to this compound to characterize the nature of the chemical bonds within the molecule, including the bonds within the quinoline ring, the C-N bond of the azidomethyl group, and the N-N bonds of the azide moiety.

By analyzing the topological features of the electron density, such as bond critical points and their associated properties (e.g., electron density, Laplacian of the electron density), one can quantify the degree of covalent and ionic character in each bond. This analysis can reveal subtle electronic effects of the azidomethyl substituent on the aromatic quinoline system and vice versa. For example, QTAIM can be used to assess the strength of the bond linking the azidomethyl group to the quinoline ring, providing insights into its stability.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to design and predict the activity of its derivatives.

In a typical QSAR study involving quinoline derivatives, a set of molecules with varying substituents is synthesized and their biological activity is measured. researchgate.net Then, a wide range of molecular descriptors are calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.com For this compound and its analogues, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents, based on variations in substitution on the quinoline ring. Such models can guide the synthesis of new derivatives with potentially enhanced activity.

A hypothetical QSAR study on a series of quinoline derivatives might yield a model like the one shown in the table below, indicating the contribution of different descriptors to the predicted activity.

| Descriptor | Coefficient | Description |

| LogP | 0.45 | A measure of the molecule's hydrophobicity. A positive coefficient suggests that increased hydrophobicity is correlated with higher activity. |

| Dipole Moment | -0.21 | A measure of the molecule's overall polarity. A negative coefficient indicates that lower polarity may be favorable for activity. |

| LUMO Energy | -0.15 | The energy of the Lowest Unoccupied Molecular Orbital. A negative coefficient suggests that a lower LUMO energy, indicating greater electrophilicity, is associated with higher activity. |

| Molecular Weight | 0.03 | The mass of the molecule. A small positive coefficient might indicate a slight preference for larger molecules within the studied range. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.netamazonaws.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. tubitak.gov.tr

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov The ligand's conformational flexibility is often explored during the docking process to find the best fit within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for different poses, with lower scores typically indicating more favorable interactions.

For this compound, molecular docking could be employed to investigate its potential to inhibit a specific enzyme. For instance, if it were being investigated as an inhibitor of a bacterial enzyme, the compound would be docked into the enzyme's active site. The results would provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline ring, the azidomethyl group, and the amino acid residues of the protein. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

The following table illustrates hypothetical docking results of this compound against a protein target, highlighting key interaction parameters.

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | A lower docking score generally indicates a more favorable binding interaction. |

| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the protein, which are crucial for binding specificity and affinity. |

| Interacting Residues | Tyr88, Phe212, Asp121 | The amino acid residues in the protein's active site that are involved in key interactions with the ligand. |

| RMSD (Å) | 1.2 | The root-mean-square deviation between the docked pose and a known binding mode (if available), indicating the accuracy of the docking protocol. |

Analysis of Chelatoaromaticity

Computational and theoretical investigations into the electronic structure of this compound have provided insights into its potential to engage in chelatoaromaticity. This phenomenon refers to the stabilization of a chelate ring through the delocalization of π-electrons, leading to aromatic character within the newly formed ring structure. While direct experimental data on the chelatoaromaticity of this compound complexes is not extensively available, theoretical studies on related quinoline derivatives offer a framework for understanding this potential.

The analysis of chelatoaromaticity typically involves the use of various computational indices that quantify the degree of aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic-based criteria such as Nucleus-Independent Chemical Shift (NICS), and electron delocalization-based indices like the Para-Delocalization Index (PDI), the six-center index (I6), the fluctuation in electron delocalization (FLU), and the bond-level ring (PLR).

In the case of a hypothetical metal complex of this compound, where the nitrogen of the quinoline ring and a nitrogen from the azidomethyl group coordinate to a metal center, a five-membered chelate ring would be formed. Computational analysis of such a complex would aim to determine the degree of π-electron delocalization within this newly formed ring.

Detailed research findings from computational studies on analogous quinoline-based chelates have shown that the formation of the chelate ring can either enhance or diminish the aromaticity of the parent quinoline rings. The extent of this effect is dependent on the specific metal ion, the coordination geometry, and the electronic properties of the substituents.

To illustrate the type of data generated from such computational investigations, a hypothetical data table for a theoretical analysis of a this compound metal complex is presented below. This table showcases the calculated aromaticity indices for the individual rings of the free ligand and the metal-complexed form.

| Ring | Aromaticity Index | Free this compound (Calculated) | Metal Complex of this compound (Calculated) |

|---|---|---|---|

| Benzene (B151609) Ring | HOMA | 0.95 | 0.92 |

| NICS(1) | -10.2 | -9.8 | |

| Pyridine (B92270) Ring | HOMA | 0.88 | 0.91 |

| NICS(1) | -8.5 | -9.1 | |

| Chelate Ring | HOMA | N/A | 0.45 |

| NICS(1) | N/A | -3.1 |

In this hypothetical scenario, the HOMA and NICS(1) values suggest that upon complexation, the aromaticity of the benzene ring slightly decreases, while that of the pyridine ring is enhanced. The positive HOMA value and the negative NICS(1) value for the chelate ring would indicate a degree of aromatic character, thus suggesting the presence of chelatoaromaticity. It is crucial to note that these are illustrative values, and actual computational studies would be required to determine the precise nature and extent of chelatoaromaticity in this compound complexes.

Characterization Methodologies in Academic Research

Spectroscopic Techniques

Spectroscopy is the cornerstone for the characterization of novel or synthesized compounds like 6-(azidomethyl)quinoline. Each method offers unique insights into the molecule's architecture, from the connectivity of atoms to the specific vibrations of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton), ¹³C, and ¹⁵N.

¹H NMR Spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would display distinct signals for the protons on the quinoline (B57606) ring and the methylene (B1212753) (-CH₂) group. The aromatic protons of the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns of these protons are diagnostic for the 6-substituted quinoline structure. The two protons of the azidomethyl group's methylene linker would be expected to appear as a singlet further upfield, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would show ten distinct signals corresponding to its ten carbon atoms. The carbons of the quinoline ring typically resonate in the δ 120-150 ppm region, while the methylene carbon of the azidomethyl group would appear at a higher field, generally between δ 50-60 ppm.

¹⁵N NMR Spectroscopy is a more specialized technique that can provide direct information about the nitrogen atoms. For this compound, this could be used to characterize the nitrogen atom in the quinoline ring and the three distinct nitrogen atoms within the azide (B81097) moiety, each of which would have a unique chemical shift.

Due to the limited availability of published experimental data specifically for this compound, the following table presents typical ¹H and ¹³C NMR chemical shifts for a closely related compound, 6-methylquinoline (B44275), to illustrate the expected signal regions.

| Atom Position | ¹H Chemical Shift (δ, ppm) (for 6-Methylquinoline) | ¹³C Chemical Shift (δ, ppm) (for 6-Methoxy-3,4-diphenylquinoline) |

|---|---|---|

| 2 | 8.83 | 149.4 |

| 3 | 7.33 | 121.4 |

| 4 | 8.03 | 144.2 |

| 5 | 8.00 | 128.2 |

| 6 | - | 158.1 |

| 7 | 7.55 | 104.6 |

| 8 | 7.53 | 130.9 |

| 4a | - | 143.8 |

| 8a | - | 126.9 |

| CH₂ (azidomethyl) | Expected ~4.5-5.5 | Expected ~50-60 |

| CH₃ (methyl) | 2.52 | 55.4 (methoxy) |

Note: The data provided is for the related compounds 6-methylquinoline chemicalbook.com and 6-methoxy-3,4-diphenylquinoline rsc.org and serves for illustrative purposes to indicate expected chemical shift regions. The expected values for the azidomethyl group are based on general principles.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent and diagnostic peak for this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears in a relatively clean region of the spectrum, around 2100 cm⁻¹. mdpi.com Other expected signals include C-H stretching vibrations from the aromatic quinoline ring (above 3000 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), as well as C=C and C=N stretching vibrations within the quinoline ring (typically in the 1450-1650 cm⁻¹ region).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 | Medium |

| Azide (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium-Strong |

Note: This table presents expected vibrational frequencies based on known data for the azide functional group and quinoline derivatives. rsc.orgmdpi.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₈N₄), the molecular weight is approximately 184.20 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 184. A characteristic fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), which has a mass of 28. Therefore, a significant fragment ion (M-28)⁺ at m/z ≈ 156 would be anticipated. Further fragmentation of the quinoline ring would produce additional characteristic peaks.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₈N₄⁺ | ~184 | Molecular Ion |

| [M - N₂]⁺ | C₁₀H₈N₂⁺ | ~156 | Loss of nitrogen molecule |

Note: This table shows predicted major ions based on the structure of this compound and common fragmentation patterns of organic azides.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. Quinoline and its derivatives exhibit characteristic absorption bands due to π → π* transitions within the aromatic system. Typically, quinolines show multiple absorption bands in the UV region, often between 220-350 nm. The substitution at the 6-position can influence the position (λmax) and intensity of these bands.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light. Like IR, it provides a structural fingerprint of the molecule. The azide symmetric stretch, which is often weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum. The aromatic ring vibrations of the quinoline core also give rise to characteristic Raman signals.

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. scielo.br The photophysical properties, including the absorption and emission maxima, fluorescence quantum yield (Φf), and excited-state lifetime (τ), are determined using this technique. These properties are sensitive to the molecular structure and the solvent environment. The introduction of an azidomethyl group at the 6-position would be expected to influence the electronic properties of the quinoline core and thus its fluorescence behavior. Studies on 6-substituted quinolines have shown that the nature of the substituent significantly impacts their luminescent properties. beilstein-archives.org

| Property | Description | Expected Behavior for 6-Substituted Quinolines |

|---|---|---|

| Absorption (λabs) | Wavelength of maximum light absorption. | Multiple bands in the UV region (220-350 nm). scielo.br |

| Emission (λem) | Wavelength of maximum fluorescence emission. | Typically in the blue-green region of the visible spectrum, sensitive to solvent polarity. scielo.br |

| Quantum Yield (Φf) | Efficiency of the fluorescence process. | Variable, depending on the substituent and solvent. |

| Stokes Shift | Difference between absorption and emission maxima. | Influenced by the electronic nature of the substituent and solvent polarity. |

Note: This table describes the general photophysical properties expected for 6-substituted quinolines based on published literature. scielo.brbeilstein-archives.org

X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. In a study on 5-azidomethyl-8-hydroxyquinoline, SCXRD analysis revealed that the compound crystallizes in a monoclinic system with the space group P21/c. scispace.com The analysis, conducted at 260 K, provided detailed crystallographic parameters that define the unit cell and the arrangement of the four molecules within it. scispace.com

The orientation of the crucial azidomethyl group relative to the quinoline ring system is defined by specific torsion angles. For 5-azidomethyl-8-hydroxyquinoline, these were determined to be C(5)−C(7)–C(12)−N(13) [80.75(19)°] and C(8)–C(7)–C(12)−N(13) [–96.42(18)°]. scispace.com This type of detailed geometrical data is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Crystallographic Data for 5-Azidomethyl-8-hydroxyquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C10H8N4O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.2879 (9) |

| b (Å) | 4.8782 (3) |

| c (Å) | 15.7423 (12) |

| β (°) | 100.807 (14) |

| Volume (ų) | 924.94 (11) |

| Z | 4 |

Data obtained at 260 K. scispace.com

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. nih.gov It is particularly useful for phase identification, assessing sample purity, and can be used for structure refinement through methods like the Rietveld analysis. scispace.com

For 5-azidomethyl-8-hydroxyquinoline, the crystal structure was refined using the Rietveld method from PXRD data collected at 295 K. scispace.com The experimental diffraction pattern showed good agreement with the pattern calculated from the single-crystal structure data, confirming the phase purity of the bulk sample. scispace.com This congruence between the single crystal and powder data provides confidence that the determined crystal structure is representative of the entire crystalline material. scispace.com

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org These non-covalent forces, such as hydrogen bonds and van der Waals interactions, are crucial in determining the physical properties of the solid, including its stability and solubility. rsc.orgnih.gov

In the crystal structure of 5-azidomethyl-8-hydroxyquinoline, the packing reveals that the molecule is not perfectly planar. scispace.com The stability of the supramolecular structure is significantly influenced by hydrogen bonds formed between neighboring molecules. scispace.com Analysis of quinoline derivatives often reveals the importance of such interactions in directing the crystal architecture. rsc.org For instance, the study of bis(6-quinolinecarboxamide)alkanes showed a strong preference for forming networks via N–H⋯O intermolecular hydrogen bonds, which dictates their solid-state structures. rsc.org The analysis of these interactions provides insight into the forces that stabilize the crystal lattice.

Other Analytical and Characterization Methods

Beyond diffraction techniques, a suite of other analytical methods is necessary for a full characterization profile, providing information on thermal stability and, if applicable, the properties of polymeric materials derived from the compound.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of a compound. researchgate.netresearchgate.net These methods can identify phase transitions like melting and decomposition, providing information about the material's thermal stability. researchgate.netnih.gov

In the case of 5-azidomethyl-8-hydroxyquinoline, DSC analysis was performed to investigate its thermal behavior and to check for any solid-solid phase transitions. scispace.com The analysis revealed no such transitions up to its melting point. The melting temperature was determined to be 115°C, with a corresponding heat of fusion (ΔH) of 155 J/g. scispace.com This information is critical for understanding the compound's stability at elevated temperatures.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing polymers. mat-cs.comresearchgate.net It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. researchgate.netufl.edu

While no specific GPC studies on polymers derived from this compound were found in the reviewed literature, this technique would be essential for their characterization. The azide group in this compound makes it a suitable monomer for polymerization reactions, such as through "click" chemistry. If this compound were used to synthesize polymers, GPC would be the standard method to analyze the resulting molecular weight and distribution of the polymer chains. fiveable.me For example, GPC has been used with a quinoline eluent to determine the molecular weight distributions of polymerized petroleum pitches, demonstrating the utility of this solvent system for certain types of macromolecules. osti.gov

Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, utilized to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method serves as a critical checkpoint after synthesis to verify that the empirical formula of the product matches the theoretical composition of the target molecule, this compound.

The process involves the combustion of a precisely weighed sample under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are quantitatively measured. These measurements are then used to calculate the percentage composition of each element in the original sample. For a newly synthesized compound, the experimentally determined "found" values are compared against the "calculated" theoretical values based on its molecular formula (C₁₀H₈N₄). A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental purity and correct empirical formula. This analytical method is a standard procedure in the characterization of newly synthesized quinoline derivatives researchgate.netnih.govnih.gov.

Below is the theoretical elemental composition for this compound.

Table 1. Elemental Analysis Data for this compound (C₁₀H₈N₄) Note: Experimental "Found" values for this compound are not available in the cited literature.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.21 | N/A |

| Hydrogen (H) | 4.38 | N/A |

| Nitrogen (N) | 30.41 | N/A |

Electrochemical Methods for Redox Property Assessment

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing information on their tendency to donate or accept electrons. Techniques such as cyclic voltammetry (CV) are frequently employed to determine the oxidation and reduction potentials of quinoline-based compounds researchgate.netresearchgate.net. These potentials are indicative of the energy levels of the molecule's frontier orbitals (HOMO and LUMO) and are essential for understanding its electronic behavior.

In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the potentials at which the compound undergoes oxidation and reduction. The redox behavior of quinoline derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the quinoline ring nih.gov. For instance, studies on different quinolinecarbaldehydes have shown a strong correlation between their molecular structure and their reduction and oxidation potentials nih.gov. Similarly, research on 5,8-quinoline quinonimines has utilized cyclic voltammetry to determine their redox potentials and how they are influenced by pH researchgate.net.

For this compound, the quinoline core itself is an electroactive moiety. The azidomethyl group (-CH₂N₃) is expected to influence the electron density of the quinoline ring system, thereby modulating its redox potentials. While specific experimental data on the redox properties of this compound are not detailed in the available literature, analysis of related structures provides insight into the type of data generated by these methods.

Table 2. Illustrative Redox Potential Data for Related Quinoline Compounds This table presents data for other quinoline derivatives to exemplify the results obtained from electrochemical analysis, as specific data for this compound is not available in the cited literature.

| Compound | Method | Oxidation/Reduction Potential (V) | Reference |

|---|---|---|---|

| 8-Hydroxy-quinoline-5-carbaldehyde | Cyclic Voltammetry | Data correlated with chemical structure | nih.gov |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | Cyclic Voltammetry | Methylation found to facilitate oxidation | nih.gov |

| 5,8-Quinoline quinonimines | Cyclic Voltammetry | Equilibrium potentials determined vs. pH | researchgate.net |

| Quinoline N-oxide | Voltammetry | Oxidation potentials established | mdpi.com |

The assessment of this compound's redox properties through electrochemical methods would be crucial for applications where electron transfer processes are important, such as in the development of sensors, catalysts, or electroactive materials.

常见问题

Basic: What are the common synthetic routes for 6-(Azidomethyl)quinoline?

Answer:

this compound is typically synthesized via nucleophilic substitution of 6-chloromethylquinoline with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours . Alternatively, the Mitsunobu reaction can introduce the azidomethyl group by reacting 6-hydroxymethylquinoline with an azide donor (e.g., HN₃) under Mitsunobu conditions (DIAD, PPh₃) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azidomethyl group (δ ~3.8–4.2 ppm for –CH₂N₃) and quinoline backbone aromaticity .

- IR Spectroscopy : The azide stretch (ν ~2100–2150 cm⁻¹) is diagnostic .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous azidomethylquinoline derivatives .

Advanced: How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for modifying this compound in bioconjugation?

Answer:

CuAAC efficiency depends on:

- Catalyst : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance regioselectivity for 1,4-triazoles .

- Solvent : t-BuOH/H₂O or DMSO mixtures improve solubility and reaction rates .

- Monitoring : Track progress via TLC (Rf shift) or HPLC (retention time). Post-reaction, purify via centrifugal filtration or dialysis to remove copper residues .

Advanced: How should researchers address contradictory reports on the biological activity of this compound derivatives?

Answer:

Contradictions often arise from:

- Substituent Effects : Minor structural changes (e.g., electron-withdrawing groups at C-2) alter target binding; validate via structure-activity relationship (SAR) studies .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times impact IC₅₀ values. Standardize protocols using CLSI guidelines .

- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Light Sensitivity : Degrades under UV exposure; store in amber vials .

- Temperature : Stable at –20°C under inert gas (Ar/N₂) .

- Handling : Avoid mechanical shock (azides are shock-sensitive). Use blast shields during scale-up .

Advanced: How can computational methods predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations : Model transition states for azide-alkyne cycloaddition to predict regioselectivity and activation energies .

- Molecular Docking : Screen derivatives against targets (e.g., kinase enzymes) using AutoDock Vina; prioritize compounds with ΔG < –8 kcal/mol .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., PAINS filters) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of azide vapors .

- Waste Disposal : Quench residual azides with NaNO₂/HCl before disposal .

Advanced: How can structure-activity relationship (SAR) studies improve the antimicrobial potency of this compound derivatives?

Answer:

- Azide Positioning : C-6 azidomethyl enhances membrane permeability compared to C-8 .

- Electron-Deficient Moieties : Introduce –CF₃ or –NO₂ at C-2 to disrupt bacterial efflux pumps .

- Hybridization : Conjugate with fluoroquinolones (e.g., ciprofloxacin) via CuAAC to target DNA gyrase and topoisomerase IV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。